(E)-N'-(1-(2-Hydroxyphenyl)ethylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a bipyrazole core and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with 2-aminobenzoylhydrazide, followed by the addition of salicylaldehyde in an alcohol solvent under reflux conditions . The reaction is monitored using spectroscopic techniques such as FTIR, 1H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the structure of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
(E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the bipyrazole core can coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-Hydroxyphenyl)-3-(1-(2-hydroxyphenyl)ethylidene)amino-2,3-dihydroquinazolin-4(1H)-one
- (E)-4-fluoro-N’-(1-(2-hydroxyphenyl)propylidene)benzohydrazide
- (E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide
Uniqueness
What sets (E)-N’-(1-(2-Hydroxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide apart from similar compounds is its unique bipyrazole core, which provides distinct chemical and biological properties. The presence of both hydroxyphenyl and dimethylphenyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C23H22N6O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N6O2/c1-14(18-11-7-8-12-21(18)30)24-27-23(31)20-13-19(25-26-20)22-15(2)28-29(16(22)3)17-9-5-4-6-10-17/h4-13,30H,1-3H3,(H,25,26)(H,27,31)/b24-14+ |
InChI Key |
QHDMLRGMOMAWGP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CC=C4O |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CC=C4O |
Origin of Product |
United States |
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